molecular formula C15H10N2 B1203507 Benzimidazo[2,1-a]isoquinoline

Benzimidazo[2,1-a]isoquinoline

Cat. No. B1203507
M. Wt: 218.25 g/mol
InChI Key: SYUVJSJBRJSPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazo[2,1-a]isoquinoline is a member of isoquinolines.

Scientific Research Applications

Synthesis Techniques

  • Catalyst-Free Synthesis : Mishra et al. (2019) developed an efficient, environmentally benign route for synthesizing benzimidazo[2,1-a]isoquinoline, highlighting its synthesis from 2-ethynylbenzaldehyde and substituted alkynylbenzaldehydes with various amines (Mishra et al., 2019).
  • Radical Strategies for Construction : Kang et al. (2021) reported on the construction of benzimidazo[2,1-a]isoquinolin-6(5H)-ones from N-methacryloyl-2-phenylbenzoimidazoles through various radical strategies, noting their significance in biological and pharmaceutical applications (Kang et al., 2021).

Synthesis Efficiency

  • Microwave-Accelerated Tandem Process : Okamoto et al. (2009) achieved direct, efficient syntheses of benzimidazo[2,1-a]isoquinolines using a microwave-accelerated process that combines multiple synthesis steps into one operation (Okamoto et al., 2009).

Biological Activity

  • Cytotoxic Activity : Deady et al. (2000) synthesized benzimidazo[2,1-a]isoquinolines with carboxamide side chains, noting their cytotoxic activity, especially in the context of colon tumours in mice (Deady et al., 2000).

Metal-Free Synthesis Methods

  • Metal-Free Synthesis of Carbamoylated Derivatives : Liu et al. (2021) developed a highly efficient metal-free synthesis method for carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones, highlighting the broad functional group tolerance of this approach (Liu et al., 2021).

Novel Applications

  • Fluorescent Sensors for pH and Fe3+ : Zhao et al. (2016) investigated the photophysical properties of benzimidazo[2,1-a]benz[de]isoquinoline derivatives as sensors for pH and Fe3+, demonstrating their potential in fluorescence sensing applications (Zhao et al., 2016).

properties

Product Name

Benzimidazo[2,1-a]isoquinoline

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

benzimidazolo[2,1-a]isoquinoline

InChI

InChI=1S/C15H10N2/c1-2-6-12-11(5-1)9-10-17-14-8-4-3-7-13(14)16-15(12)17/h1-10H

InChI Key

SYUVJSJBRJSPLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NC4=CC=CC=C43

synonyms

enzimidazo(2,1-a)isoquinoline
BIIQ cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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